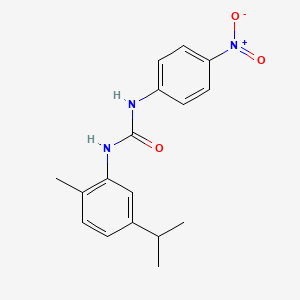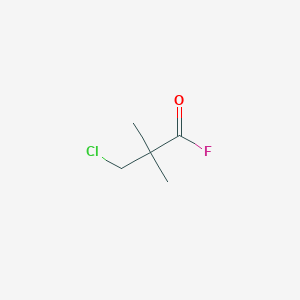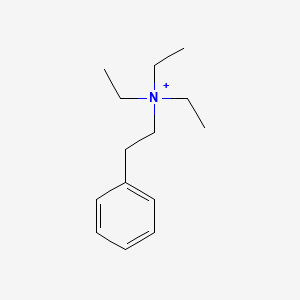
Benzeneethanaminium, N,N,N-triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanaminium, N,N,N-triethyl- is a chemical compound with the molecular formula C13H22ClNThis compound is commonly used as a phase-transfer catalyst in various chemical reactions, particularly in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzeneethanaminium, N,N,N-triethyl- can be synthesized by reacting benzyl chloride with triethylamine in the presence of a solvent such as acetone. The reaction is typically carried out under reflux conditions at a temperature of 63-64°C for about 8 hours. After the reaction, the mixture is cooled to 15°C, filtered, and the product is washed with acetone and dried to obtain benzyltriethylammonium chloride .
Industrial Production Methods: In industrial settings, the production of benzeneethanaminium, N,N,N-triethyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Benzeneethanaminium, N,N,N-triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, such as the alkylation of phenyl acetonitrile to form 2-phenylbutyronitrile.
Condensation Reactions: It is used in the Knoevenagel condensation of carbonyl compounds with active methylene compounds to give olefinic products.
Common Reagents and Conditions:
Reagents: Benzyl chloride, triethylamine, acetone.
Conditions: Reflux at 63-64°C for 8 hours, followed by cooling and filtration.
Major Products:
2-Phenylbutyronitrile: Formed from the alkylation of phenyl acetonitrile.
Olefinic Products: Formed from the Knoevenagel condensation reactions.
Applications De Recherche Scientifique
Benzeneethanaminium, N,N,N-triethyl- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of benzeneethanaminium, N,N,N-triethyl- involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactants. This complexation increases the solubility of the reactants in the organic phase, thereby enhancing the reaction rate and yield .
Comparaison Avec Des Composés Similaires
Triethylamine: A related compound with the formula N(CH2CH3)3, commonly used as a base in organic synthesis.
Dimethylamine: Another related compound with similar catalytic properties.
Uniqueness: Benzeneethanaminium, N,N,N-triethyl- is unique due to its specific structure and ability to act as a phase-transfer catalyst. Its efficiency in facilitating reactions between different phases makes it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
13757-84-1 |
|---|---|
Formule moléculaire |
C14H24N+ |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
triethyl(2-phenylethyl)azanium |
InChI |
InChI=1S/C14H24N/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3/q+1 |
Clé InChI |
YUVLMFPCTVORNC-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


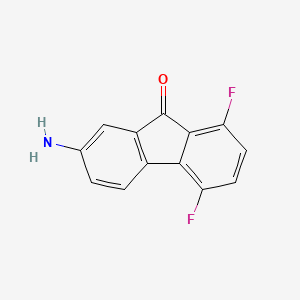
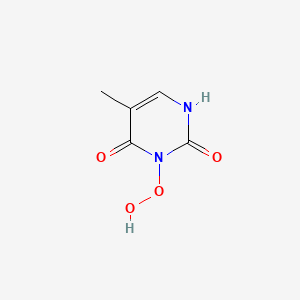
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
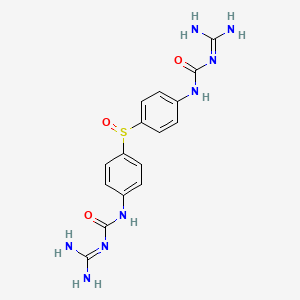
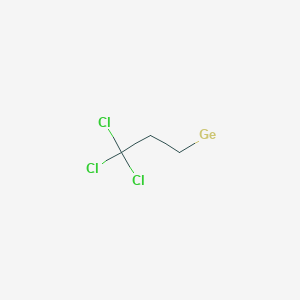
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)




